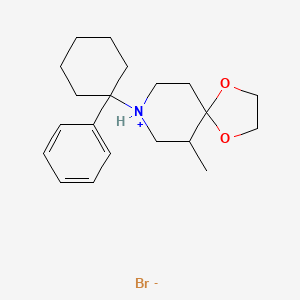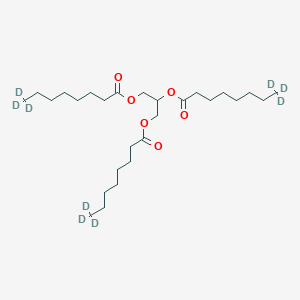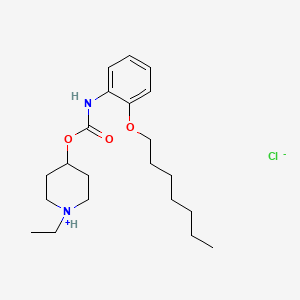![molecular formula C23H25ClN2O B13739393 Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]- CAS No. 596-42-9](/img/structure/B13739393.png)
Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]- is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes a benzenemethanol core substituted with chlorine and dimethylamino groups. This compound is often used in scientific research due to its distinctive properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]- typically involves multi-step organic reactions. One common method includes the chlorination of benzenemethanol followed by the introduction of dimethylamino groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps such as distillation or recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzenemethanol derivatives, which can be further utilized in different chemical syntheses.
Applications De Recherche Scientifique
Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]- involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to various biological effects. The pathways involved often include nucleophilic aromatic substitution and electrophilic aromatic substitution mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanol, 2-chloro-: A simpler analog without the dimethylamino groups.
Benzenemethanol, 2-chloro-alpha-methyl-: Contains a methyl group instead of the dimethylamino groups.
Uniqueness
Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]- is unique due to the presence of both chlorine and dimethylamino groups, which confer distinct reactivity and properties. This makes it particularly valuable in specialized chemical syntheses and research applications.
Propriétés
Numéro CAS |
596-42-9 |
|---|---|
Formule moléculaire |
C23H25ClN2O |
Poids moléculaire |
380.9 g/mol |
Nom IUPAC |
(2-chlorophenyl)-bis[4-(dimethylamino)phenyl]methanol |
InChI |
InChI=1S/C23H25ClN2O/c1-25(2)19-13-9-17(10-14-19)23(27,21-7-5-6-8-22(21)24)18-11-15-20(16-12-18)26(3)4/h5-16,27H,1-4H3 |
Clé InChI |
OWOSWOVOVQGAHZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=CC=C3Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



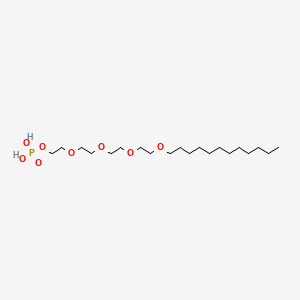
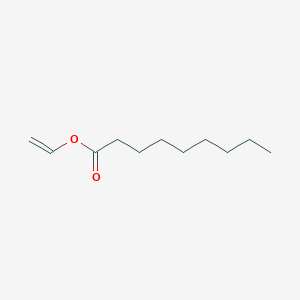


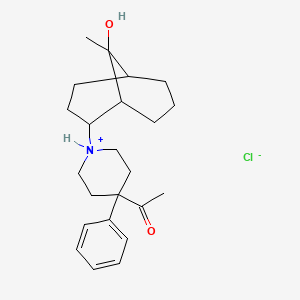
![2-Isopropyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B13739353.png)


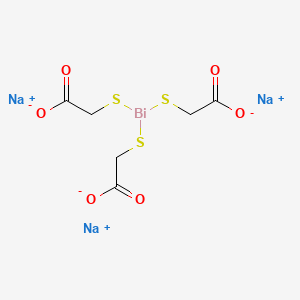
![(1S,2R,6R,8S,9R)-8-(bromomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13739385.png)
